Methylenediurea

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(carbamoylamino)methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2,(H3,4,6,8)(H3,5,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVLODRFGIKJHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042155 |

Source

|

| Record name | Methylenediurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13547-17-6 |

Source

|

| Record name | Methylenediurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13547-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylenediurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylenediurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N''-methylenebis(urea) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLENEDIUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT2013TAE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methylenediurea: A Technical Guide to Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenediurea (MDU) is a key organic compound that serves as a fundamental building block in the synthesis of urea-formaldehyde (UF) resins and as a component in controlled-release fertilizers.[1][2][3] Its molecular structure, characterized by a central methylene bridge connecting two urea moieties, dictates its chemical behavior and physical properties. This technical guide provides an in-depth analysis of the molecular structure, bonding, and physicochemical properties of methylenediurea, supported by quantitative data, experimental methodologies, and structural diagrams.

Molecular Structure

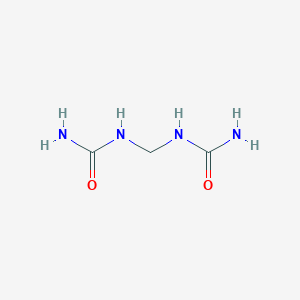

Methylenediurea, systematically named (carbamoylamino)methylurea, is a white, water-soluble solid with the chemical formula C₃H₈N₄O₂.[1][2] Its structure consists of two urea groups linked by a methylene (-CH₂-) group.

Synonyms: N,N''-Methylenebis(urea), Diureidomethane[2][4] CAS Number: 13547-17-6[4]

Caption: 2D structure of Methylenediurea.

Bonding and Molecular Geometry

The bonding in methylenediurea is characterized by a framework of covalent bonds and significant intermolecular hydrogen bonding.

Covalent Bonding

The molecule contains a network of single and double covalent bonds:

-

C-N bonds: Linking the carbonyl carbon to the nitrogen atoms within the urea groups and the methylene carbon to the adjacent nitrogen atoms.

-

C=O bonds: The carbonyl groups are characteristic of the urea moieties.

-

N-H bonds: In the amine and amide groups.

-

C-H bonds: In the central methylene bridge.

The stability of the central methylene bridge is pH-dependent. Under weakly acidic conditions (pH 3-5), the amidomethylene linkage is labile and can undergo hydrolysis, representing a reversible formation reaction.[5]

Hydrogen Bonding

Methylenediurea has four hydrogen bond donors (the N-H groups) and two hydrogen bond acceptors (the C=O groups).[4] This allows for the formation of an extensive network of intermolecular hydrogen bonds. This hydrogen bonding is a critical factor in the properties of methylenediurea and the urea-formaldehyde resins derived from it. In low formaldehyde-to-urea ratio resins, these hydrogen bonds (C=O---H-N) can lead to the formation of crystalline polymers, which can affect the adhesion strength of the resin.[6]

Caption: Intermolecular hydrogen bonding.

Quantitative Data

Physicochemical Properties

The key physicochemical properties of methylenediurea are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₄O₂ | [2][4] |

| Molecular Weight | 132.12 g/mol | [4] |

| Appearance | White solid | [2] |

| Melting Point | 203 °C | [2] |

| Boiling Point | 298.3 °C at 760 mmHg | [7] |

| Density | 1.358 g/cm³ | [5] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Molecular Geometry Data

As of the time of this publication, a detailed crystal structure analysis of methylenediurea is not available in the public domain. Therefore, precise, experimentally determined bond lengths and angles for methylenediurea cannot be presented. However, the bond lengths and angles of the parent molecule, urea, provide a reasonable approximation for the geometry of the urea moieties within methylenediurea.

Comparative Data for Urea (H₂N-CO-NH₂) from Crystallographic Studies

| Bond | Average Length (Å) |

| C=O | 1.262 |

| C-N | 1.335 |

| Angle | Average Value (°) |

| N-C-N | 116.8 |

| N-C-O | 121.6 |

| H-N-H | ~120 (trigonal planar) |

| H-N-C | ~120 (trigonal planar) |

Note: The geometry around the nitrogen atoms in urea is trigonal planar due to resonance, which gives the C-N bond partial double bond character.

Experimental Protocols for Structural Elucidation

The molecular structure of methylenediurea and its derivatives in urea-formaldehyde resins are primarily investigated using spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a principal tool for the structural analysis of methylenediurea and its oligomers.[6]

-

Objective: To identify and quantify the different structural elements, such as the methylene bridges (-NH-CH₂-NH-), terminal methylol groups (-NH-CH₂OH), and urea units.

-

Methodology:

-

Sample Preparation: A sample of methylenediurea or the urea-formaldehyde resin is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. Quantitative ¹³C NMR is often used for determining the relative abundance of different carbon environments.

-

Spectral Analysis: The chemical shifts and signal integrations are analyzed to identify the various functional groups and their connectivity. For example, the ¹³C NMR spectrum will show distinct signals for the methylene carbon and the carbonyl carbons.

-

X-ray Diffraction (XRD)

XRD is employed to analyze the solid-state structure, particularly the degree of crystallinity in urea-formaldehyde resins containing methylenediurea.[6]

-

Objective: To determine if the material is amorphous or crystalline and to identify the crystal structure if present.

-

Methodology:

-

Sample Preparation: A powdered sample of the solid material is prepared and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays over a range of angles (2θ). The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

-

Data Analysis: The resulting diffraction pattern is analyzed. Sharp peaks indicate a crystalline material, while broad humps are characteristic of an amorphous structure. The positions and intensities of the peaks can be used to determine the unit cell parameters and the arrangement of molecules in the crystal lattice.

-

Synthesis Pathway

Methylenediurea is synthesized through the condensation reaction of urea and formaldehyde.[1][2] The reaction proceeds in a stepwise manner.

Caption: Synthesis of Methylenediurea.

-

Addition Reaction: The first step is the addition of formaldehyde to an amine group of urea to form methylolurea.

-

Condensation Reaction: The methylolurea then undergoes a condensation reaction with another molecule of urea, eliminating a molecule of water to form the stable methylene bridge of methylenediurea.

The reaction conditions, particularly pH and temperature, must be carefully controlled to favor the formation of methylenediurea and prevent the formation of longer-chain polymers or unwanted byproducts.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Methylenediurea | C3H8N4O2 | CID 61645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylene diurea - Wikipedia [en.wikipedia.org]

- 4. N,N'-Bis(1-methylethyl)urea | C7H16N2O | CID 20084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methylenediurea | 13547-17-6 | Benchchem [benchchem.com]

- 6. Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. biosynth.com [biosynth.com]

In-Depth Technical Guide: Thermal Decomposition Products of Methylenediurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of methylenediurea (MDU). While direct experimental data on the pyrolysis of pure methylenediurea is limited in publicly available literature, this document synthesizes information from the well-studied thermal degradation of urea and urea-formaldehyde (UF) resins to project the expected decomposition products and pathways. This guide includes postulated decomposition mechanisms, quantitative data from related compounds, detailed experimental protocols for relevant analytical techniques, and visualizations of the decomposition pathways and experimental workflows.

Introduction

Methylenediurea (CH₂(NHCONH₂)₂), a condensation product of formaldehyde and urea, is primarily known as an intermediate in the production of urea-formaldehyde resins and as a component in some controlled-release fertilizers.[1] Understanding its thermal stability and decomposition products is crucial for applications where it might be subjected to elevated temperatures, including in material science, agriculture, and potentially in pharmaceutical formulations as an excipient or in drug delivery systems. The thermal decomposition of MDU is expected to share similarities with that of urea and urea-formaldehyde resins, which are known to decompose into a range of nitrogen-containing compounds.

Postulated Thermal Decomposition Pathway of Methylenediurea

Based on the established thermal decomposition pathways of urea and urea-formaldehyde resins, the thermal degradation of methylenediurea is likely to proceed through a multi-step process. The initial stage is hypothesized to involve the cleavage of the methylene bridge and the urea moieties.

At elevated temperatures, methylenediurea is expected to decompose, yielding urea and a reactive methylene-containing intermediate. The urea formed will then undergo further decomposition. The primary decomposition of urea commences above its melting point (133°C) and involves the formation of ammonia (NH₃) and isocyanic acid (HNCO).[2][3][4][5]

These primary products can then react with each other and with remaining urea or methylenediurea molecules to form secondary products, including biuret, triuret, and cyanuric acid.[2][6][7] The formation of these higher molecular weight compounds is a result of condensation reactions involving isocyanic acid.[2]

Visualized Decomposition Pathway

Caption: Proposed thermal decomposition pathway of methylenediurea.

Quantitative Data from Thermal Analysis of Related Compounds

| Compound/Material | Analytical Method | Temperature Range (°C) | Major Decomposition Products | Reference(s) |

| Urea | TGA/MS | 150 - 250 | Ammonia, Isocyanic Acid | [4][5] |

| Urea | TGA/HPLC | 175 - 250 | Biuret, Cyanuric Acid, Ammelide | [2] |

| Urea-Formaldehyde Resin | Py-GC/MS | 220 - 400 | Ammonia, Isocyanic Acid, CO, CO₂ | [8] |

| Urea-Formaldehyde Resin | TG-FTIR | 200 - 400 | Ammonia, Isocyanic Acid, HCN, CO, CO₂ | [9] |

Experimental Protocols

The following are detailed, representative experimental protocols for the key analytical techniques used to study the thermal decomposition of nitrogen-containing organic compounds like methylenediurea.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Objective: To determine the mass loss of methylenediurea as a function of temperature and to identify the evolved gaseous products.

Methodology:

-

Sample Preparation: A small amount of methylenediurea (5-10 mg) is accurately weighed and placed into a ceramic or platinum TGA pan.

-

TGA Instrument Setup:

-

The TGA is purged with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

A temperature program is set, typically a linear ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

-

-

FTIR Instrument Setup:

-

The transfer line and gas cell of the FTIR are heated to a temperature (e.g., 200-250°C) sufficient to prevent condensation of the evolved gases.

-

The FTIR is set to continuously collect spectra of the evolved gases throughout the TGA run.

-

-

Data Acquisition and Analysis:

-

The TGA records the sample weight as a function of temperature.

-

The FTIR collects a series of infrared spectra of the evolved gases over time.

-

The resulting data is processed to correlate weight loss events with the identification of specific gaseous products by their characteristic infrared absorption bands.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile organic compounds produced during the rapid thermal decomposition of methylenediurea.

Methodology:

-

Sample Preparation: A very small amount of methylenediurea (approximately 0.1-0.5 mg) is placed into a pyrolysis sample cup.

-

Pyrolyzer Setup:

-

The pyrolysis unit is interfaced with the GC injector.

-

A pyrolysis temperature is set, typically in the range of 500-800°C, to ensure complete and rapid decomposition.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph:

-

Injector temperature: 250-300°C.

-

Carrier gas: Helium at a constant flow rate.

-

Oven temperature program: An initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 35-550.

-

Source and transfer line temperatures: 230°C and 280°C, respectively.

-

-

-

Data Acquisition and Analysis:

-

The sample is pyrolyzed, and the resulting fragments are swept into the GC column.

-

The separated compounds are detected by the mass spectrometer.

-

The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products by comparing their mass spectra with a library (e.g., NIST).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in methylenediurea as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of methylenediurea (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

DSC Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

A temperature program is set, typically a linear ramp from ambient temperature to a temperature above the expected decomposition, at a heating rate of 10°C/min.

-

-

Data Acquisition and Analysis:

-

The DSC measures the differential heat flow between the sample and the reference pan.

-

The resulting thermogram is analyzed to identify endothermic (melting) and exothermic (decomposition) events.

-

Visualized Experimental Workflow

Caption: General experimental workflow for analyzing MDU thermal decomposition.

Conclusion

This technical guide has outlined the anticipated thermal decomposition products of methylenediurea based on the well-established behavior of urea and urea-formaldehyde resins. The primary decomposition is expected to yield ammonia and isocyanic acid, which can further react to form biuret, triuret, and cyanuric acid. The provided experimental protocols for TGA-FTIR, Py-GC/MS, and DSC offer a robust framework for the detailed investigation of methylenediurea's thermal properties. Further experimental work on pure methylenediurea is necessary to definitively confirm the proposed decomposition pathways and to obtain precise quantitative data on the product distribution under various thermal conditions. This information will be invaluable for professionals in materials science, agriculture, and pharmaceutical development who utilize or encounter methylenediurea in their applications.

References

- 1. Methylene diurea - Wikipedia [en.wikipedia.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Considerations on the thermal decomposition of urea | Semantic Scholar [semanticscholar.org]

- 6. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The influence of urea formaldehyde resins on pyrolysis characteristics and products of wood-based panels :: BioResources [bioresources.cnr.ncsu.edu]

history and discovery of urea-formaldehyde compounds

An In-depth Technical Guide to the History, Discovery, and Synthesis of Urea-Formaldehyde Compounds

Abstract

Urea-formaldehyde (UF) resins represent a significant class of thermosetting polymers, widely utilized as adhesives, binders, and molding compounds. Their discovery and development were pivotal in the advancement of polymer chemistry and material science. This technical guide provides a comprehensive overview of the history of UF compounds, from the initial synthesis of their precursors to the development of industrial production processes. It details the core chemical principles of UF resin formation, including the methylolation and polycondensation stages, and presents detailed experimental protocols for their synthesis. Quantitative data from various synthesis procedures are summarized for comparative analysis. Furthermore, this guide includes graphical representations of the chemical pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Historical Overview

The journey of urea-formaldehyde resins begins with the discovery of its constituent components. Urea was first isolated from urine in 1727 by Dutch scientist Herman Boerhaave.[1] A pivotal moment in chemistry occurred in 1828 when Friedrich Wöhler synthesized urea from inorganic starting materials, ammonium cyanate, which challenged the prevailing theory of vitalism.[1] This demonstrated that organic compounds could be created artificially in a laboratory setting.[1]

Formaldehyde was discovered later, in 1859, by the Russian chemist Aleksandr Butlerov, and it was definitively identified as an aldehyde by August Wilhelm von Hofmann.[2] The initial reactions between urea and formaldehyde were observed in the late 19th and early 20th centuries. The development of UF resins as commercially viable products took place in the 1920s, a few years after the emergence of phenol-formaldehyde polymers like Bakelite.[3][4] These early thermosetting resins were valued for their low cost, fast curing speed, and the colorless nature of the final product.[5][6]

The Chemistry of Urea-Formaldehyde Synthesis

The synthesis of UF resin is a complex process that occurs in two primary stages: an initial addition reaction followed by a condensation reaction.[7][8] The properties of the final thermoset polymer are highly dependent on the reaction conditions, particularly the molar ratio of formaldehyde to urea (F/U), pH, and temperature.[7]

Stage 1: Methylolation (Addition Reaction)

The first stage, known as methylolation or hydroxymethylation, is typically carried out under neutral or alkaline conditions (pH 7-8).[9] In this endothermic reaction, formaldehyde adds to the amino groups of urea to form various methylolurea derivatives: monomethylolurea, dimethylolurea, and trimethylolurea.[7][8][10] Urea has a functionality of four, with four replaceable hydrogen atoms, while formaldehyde has a functionality of two.[7]

Stage 2: Polycondensation (Polymerization)

The second stage is a polycondensation reaction, which is initiated by acidifying the reaction mixture (pH 4-5).[9][11] During this stage, the methylolurea monomers polymerize to form a three-dimensional, cross-linked network.[7] This process involves the formation of two types of linkages:

-

Methylene bridges (-N-CH₂-N-): Formed by the reaction between methylol groups and amino groups.[8]

-

Dimethylene-ether bridges (-N-CH₂-O-CH₂-N-): Formed by the reaction between two methylol groups.[8]

As the condensation reaction proceeds, the molecular weight of the polymer increases, leading to a rise in the viscosity of the solution.[12] The reaction is stopped at a desired viscosity level by neutralizing the mixture.[12] The final product is a cross-linked, insoluble, and infusible thermosetting resin.[9]

Quantitative Data on Synthesis Parameters

The molar ratio of formaldehyde to urea (F/U) is a critical parameter that influences the structure and properties of the final resin, including its reactivity and the amount of unreacted formaldehyde.[12] Lowering the F/U mole ratio is a common strategy to reduce formaldehyde emissions from products made with UF resins.[13][14]

| Synthesis Protocol | F/U Molar Ratio (Initial) | F/U Molar Ratio (Final) | pH (Methylolation) | pH (Condensation) | Reference |

| Alkaline-Acid Two-Step | 1.7 : 1 | - | 7.0 - 8.0 | 4.0 | [9] |

| Modified One-Stage Neutral | 1.2 : 1 | 1.2 : 1 | 8.2 | - | [11] |

| Modified One-Stage Acid | 4.8 : 1 | ~1.37 : 1 | - | 1.0 | [11] |

| Three-Step Alkaline-Acid-Alkaline | 2.1 : 1 | 1.05 : 1 | 8.2 - 8.3 | 4.5 | [12] |

| Patented Low-Emission Process | 2.0 - 3.0 : 1 | 0.8 - 1.8 : 1 | 6.0 - 11.0 | 0.5 - 3.5 | [15] |

Detailed Experimental Protocols

The following protocols are adapted from cited laboratory procedures and provide a detailed methodology for the synthesis of urea-formaldehyde resins.

Protocol 1: Two-Stage Alkaline-Acid Synthesis

-

Materials: Urea (60g, 1 mole), Formalin (37-40% aqueous formaldehyde, 137g, ~1.7 mole), 2M NaOH, Glacial Acetic Acid.[9]

-

Methodology:

-

Charge a 500-mL reaction kettle equipped with a mechanical stirrer and reflux condenser with 60g of urea and 137g of formalin.[9]

-

Adjust the pH of the mixture to between 7 and 8 using 2M NaOH solution.[9]

-

Heat the mixture to reflux and maintain for 2 hours.[9]

-

After the reflux period, introduce a Barrett receiving trap and continue distillation to remove approximately 40 mL of water.[9]

-

Cool the resulting solution. To induce hardening for testing, acidify a sample with 5 drops of glacial acetic acid.[9]

-

Protocol 2: Modified One-Stage Acid Synthesis

-

Materials: Urea-formaldehyde concentrate (F/U ratio 4.80, pH 8.5, 100 cm³), 50% H₂SO₄ solution, Urea (21.06g, 0.35 moles), NaH₂PO₄ (0.25g).[11]

-

Methodology:

-

Charge a round-bottom water-jacketed glass reactor with 100 cm³ of the UF concentrate.[11]

-

Adjust the pH of the concentrate to 1.0 using a 50% H₂SO₄ solution. The temperature will exothermically rise to approximately 50°C.[11]

-

Add 0.25g of NaH₂PO₄ to buffer the pH at 1.0.[11]

-

Slowly add 21.06g of urea to the reaction mixture over a 15-minute interval, maintaining the temperature at 50°C using a chiller thermocirculator.[11]

-

Continue the reaction until the desired viscosity is achieved, at which point the reaction can be terminated by neutralizing the solution.

-

Protocol 3: Three-Step Synthesis for Low F/U Ratio Resin

-

Materials: 45% Formaldehyde aqueous solution, Urea, 20% NaOH solution, Formic Acid.[12]

-

Methodology:

-

Hydroxymethylation: Adjust the pH of the formaldehyde solution to 8.2–8.3 with 20% NaOH. Raise the temperature to 40°C. Add the first portion of urea over 15 minutes to achieve an F/U ratio of 2.1/1, allowing the temperature to rise to 80°C. Maintain at 80°C for 30 minutes to complete hydroxymethylation.[12]

-

Polycondensation: Adjust the pH to 4.5 with formic acid and heat the mixture at 90°C. Monitor the viscosity and terminate the reaction when the desired level is reached (approx. 100 minutes).[12]

-

Post-treatment: Rapidly cool the mixture to 60–70°C and adjust the pH to 8.5. Add a second portion of urea, equal to the first, to bring the final F/U ratio to 1.05/1. Heat the mixture at 60–80°C for 1 to 1.5 hours to allow for transhydroxymethylation.[12]

-

Finishing: Concentrate the final resin by vacuum drying at a temperature not exceeding 40°C to achieve a dry solids content of 68.5–69.5%.[12]

-

Visualizing the Chemistry and Process

Diagrams created using the DOT language provide a clear visual representation of the complex chemical reactions and experimental steps involved in UF resin synthesis.

Urea-Formaldehyde Reaction Pathway

Caption: Chemical pathway of Urea-Formaldehyde resin synthesis.

General Experimental Workflow for UF Synthesis

References

- 1. Urea - Wikipedia [en.wikipedia.org]

- 2. Formaldehyde - Wikipedia [en.wikipedia.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. Bakelite - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. capitalresin.com [capitalresin.com]

- 8. irispublishers.com [irispublishers.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Comparative Study of Synthesis Procedures for Urea - Formaldehyde Resins (Part I) from Leonardo Electronic Journal of Practices and Technologies [lejpt.academicdirect.org]

- 12. vana.kirj.ee [vana.kirj.ee]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. WO1989000587A1 - Process for the preparation of urea-formaldehyde resins - Google Patents [patents.google.com]

methylenediurea CAS number and chemical identifiers

This technical guide provides a comprehensive overview of methylenediurea (MDU), including its chemical identifiers, physicochemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identifiers and Physicochemical Properties

Methylenediurea, a key intermediate in the production of urea-formaldehyde resins and a component of controlled-release fertilizers, is a white, water-soluble solid.[1] Its fundamental chemical identifiers and properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for methylenediurea is provided in Table 1, facilitating its unambiguous identification across various databases and regulatory frameworks.

| Identifier Type | Value |

|---|---|

| CAS Number | 13547-17-6[1] |

| Preferred IUPAC Name | N,N''-Methylenediurea[1] |

| Other Names | methylenebis(urea), (carbamoylamino)methylurea[1] |

| Molecular Formula | C3H8N4O2[1][2] |

| InChI | InChI=1S/C3H8N4O2/c4-2(8)6-1-7-3(5)9/h1H2,(H3,4,6,8)(H3,5,7,9)[2] |

| InChIKey | KQVLODRFGIKJHZ-UHFFFAOYSA-N[2] |

| SMILES | C(NC(=O)N)NC(=O)N[2] |

| PubChem CID | 61645[2] |

| ChEBI ID | CHEBI:10790[1] |

| EC Number | 236-918-5[1] |

| UNII | TT2013TAE9[1] |

Physicochemical Data

The physicochemical properties of methylenediurea are crucial for its handling, formulation, and understanding its behavior in various systems. Key quantitative data are presented in Table 2.

| Property | Value | Notes |

|---|---|---|

| Molar Mass | 132.123 g·mol−1[1] | |

| Appearance | White solid[1] | |

| Melting Point | 203 °C (397 °F; 476 K)[1] | |

| Solubility | Water soluble[1] | |

| logP (calculated) | -2.2[2] | A calculated value indicating high hydrophilicity. |

| pKa | Experimental data not readily available in the searched literature. |

Spectral Data

Experimental Protocols

Detailed, standardized laboratory protocols for the synthesis and hydrolysis of pure methylenediurea are not widely published. However, based on the well-documented chemistry of urea-formaldehyde condensation and the known reactivity of methylenediurea, the following protocols can be adapted.

Synthesis of Methylenediurea (Adapted from Urea-Formaldehyde Resin Synthesis)

This protocol outlines the initial steps of urea-formaldehyde condensation, which leads to the formation of methylenediurea as a primary intermediate. Further purification would be required to isolate pure methylenediurea.

Materials:

-

Urea (NH₂CONH₂)

-

Formaldehyde (HCHO) solution (e.g., 37% in water)

-

Acid catalyst (e.g., dilute sulfuric acid or hydrochloric acid)

-

Base for pH adjustment (e.g., sodium hydroxide solution)

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

pH meter

Procedure:

-

Methylolation: In a reaction vessel, dissolve urea in an aqueous formaldehyde solution. The molar ratio of urea to formaldehyde should be controlled, with a higher urea ratio favoring the formation of lower molecular weight adducts like methylenediurea.

-

pH Adjustment: Adjust the pH of the solution to slightly alkaline (pH 8-9) using a base. This condition favors the formation of methylolureas, the precursors to methylenediurea.

-

Condensation: Carefully add an acid catalyst to lower the pH to the acidic range (pH 4-5). This will initiate the condensation of methylolureas to form methylene bridges, yielding methylenediurea.

-

Temperature Control: Maintain the reaction temperature at a controlled level, typically between 50-70 °C, to manage the rate of condensation and prevent the formation of higher-order polymers.

-

Monitoring: The reaction can be monitored by techniques such as HPLC to track the formation of methylenediurea.

-

Quenching and Isolation: Once the desired concentration of methylenediurea is achieved, the reaction can be quenched by neutralizing the solution. Isolation of pure methylenediurea would require subsequent purification steps such as crystallization or chromatography.

Acid-Catalyzed Hydrolysis of Methylenediurea

The hydrolysis of methylenediurea back to urea and formaldehyde is a known reaction, particularly in acidic conditions.

Materials:

-

Methylenediurea

-

Aqueous acid solution (e.g., pH 3-5, prepared with a suitable buffer or mineral acid)

-

Reaction vessel with stirring and temperature control

-

Analytical equipment for monitoring the reaction (e.g., HPLC)

Procedure:

-

Solution Preparation: Prepare a solution of methylenediurea in an aqueous medium with a pH in the range of 3-5. The rate of hydrolysis is directly proportional to the hydrogen ion concentration in this pH range.[3]

-

Temperature: The reaction can be carried out at a controlled temperature. The activation energy for this monomolecular reaction is reported to be 19.5 kcal/mol.[3]

-

Reaction Monitoring: The progress of the hydrolysis can be followed by monitoring the disappearance of methylenediurea and the appearance of urea and formaldehyde using a suitable analytical technique like HPLC.

-

Work-up: The reaction mixture will contain urea, formaldehyde, and any remaining methylenediurea. Further separation and analysis can be performed as required.

Applications in a Research and Development Context

While the primary industrial applications of methylenediurea are in the formulation of fertilizers and resins, its chemical structure and reactivity, and that of its derivatives, have garnered interest in the field of drug discovery.

Methylene Urea Derivatives as Kinase Inhibitors

A significant development in the potential therapeutic application of MDU derivatives is in the field of oncology. Patents have been filed for methylene urea derivatives as inhibitors of RAF kinases. RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Inhibition of this pathway is a validated strategy for cancer therapy.

The general structure of these inhibitors involves a central urea or methylene urea core that serves as a scaffold for various substituents designed to interact with the kinase's active site.

Diagrams of Pathways and Workflows

Visual representations of the chemical and biological processes involving methylenediurea are provided below using the DOT language.

Synthesis of Methylenediurea

Hydrolysis of Methylenediurea

Enzymatic Degradation of Methylenediurea

RAF Kinase Signaling Pathway and Inhibition

References

The Formation of Methylenediurea: A Deep Dive into its Reaction Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU), a key component in controlled-release fertilizers and a fundamental unit in urea-formaldehyde (UF) resins, is synthesized through the reaction of urea and formaldehyde. The formation of MDU is a complex process involving a series of addition and condensation reactions, the rates of which are highly dependent on factors such as pH, temperature, and the molar ratio of the reactants. A thorough understanding of the reaction mechanism is crucial for controlling the synthesis process and tailoring the properties of the final product for various applications, from agriculture to materials science and potentially in the design of prodrugs or drug delivery systems. This technical guide provides a comprehensive overview of the core mechanism of methylenediurea formation, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways.

Core Reaction Mechanism

The formation of methylenediurea from urea and formaldehyde proceeds in two primary stages:

-

Methylolation (Addition Reaction): This initial, reversible step involves the addition of formaldehyde to the amino groups of urea to form various methylolureas. This reaction can be catalyzed by both acids and bases.[1] The primary products are monomethylolurea (MMU) and dimethylolurea (DMU). The formation of trimethylolurea is also possible, though tetramethylolurea is generally not observed.[2]

-

Condensation Reaction: In this stage, the methylolureas condense with urea or with each other to form methylene bridges (-CH₂-) between urea units, releasing a molecule of water. This reaction is primarily catalyzed by acidic conditions.[1] The condensation of monomethylolurea with urea is a key step in the formation of methylenediurea. Further condensation reactions can lead to the formation of longer-chain methylene urea oligomers, such as dimethylenetriurea and trimethylenetetraurea.

The overall reaction can be influenced by the formation of methylene ether bridges (-CH₂-O-CH₂-), especially under alkaline conditions. However, these ether linkages are less stable than methylene bridges and can rearrange to form methylene bridges and release formaldehyde.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key reaction pathways in the formation of methylenediurea and higher oligomers.

Caption: Reaction pathway for methylenediurea formation.

Quantitative Data

The kinetics of methylenediurea formation are significantly influenced by pH and temperature. The following tables summarize key quantitative data gathered from various studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.

Table 1: Activation Energies for Key Reactions in the Urea-Formaldehyde System

| Reaction | Condition | Activation Energy (Ea) (kJ/mol) | Activation Energy (Ea) (kcal/mol) | Reference(s) |

| Urea + Formaldehyde (Condensation) | Acid-catalyzed | 52.5 - 61.2 | 12.5 - 14.6 | [2] |

| Urea + Formaldehyde (Condensation) | Neutral pH | 134 - 138 | 32.0 - 33.0 | [2] |

| Monomethylolurea + Urea (Methylene bridge formation) | Acidic solution | ~63 | ~15 | [3] |

| Methylene diurea Hydrolysis | pH 3-5 | 81.6 | 19.5 | [3] |

| Thermal Degradation of UF Resin | - | 185.77 | 44.4 | [4] |

| Thermal Degradation of Almond Shell-modified UF Resin | - | 188.84 | 45.1 | [4] |

Table 2: Influence of pH on the Rate Constant of Monomethylolurea (MMU) Formation at 40°C

| pH | Rate Constant (x 10⁻⁵ L mol⁻¹ s⁻¹) |

| 3.0 | 2.5 |

| 4.7 | 1.5 |

| 7.0 | 19.35 |

| 10.5 | 19.5 |

| Data extracted from a study by Kumari et al. (1983).[2] |

Table 3: Influence of Temperature on the Rate Constant of Monomethylolurea (MMU) Formation at pH 7

| Temperature (°C) | Rate Constant (x 10⁻⁵ L mol⁻¹ s⁻¹) |

| 30 | 11.44 |

| 40 | 19.35 |

| Data extracted from a study by Kumari et al. (1983).[2] |

Experimental Protocols

The following is a detailed methodology for the laboratory-scale synthesis of methylenediurea. This protocol is a composite of information from various sources and represents a best-practice approach.

Experimental Workflow

Caption: Workflow for the synthesis of methylenediurea.

Detailed Synthesis Protocol

1. Materials and Equipment:

-

Urea (reagent grade)

-

Formaldehyde solution (37% w/w, stabilized with methanol)

-

Formic acid (10% v/v)

-

Sodium hydroxide solution (1 M)

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

2. Procedure:

-

Methylolation (Addition Stage):

-

Place 120 g (2.0 mol) of urea into the three-neck flask.

-

Add 162 g (2.0 mol) of 37% formaldehyde solution to the flask, resulting in a urea-to-formaldehyde molar ratio of 1:1.

-

Begin stirring the mixture.

-

Adjust the pH of the solution to 8.0-8.5 by the dropwise addition of 1 M sodium hydroxide solution.

-

Heat the mixture to 60-70°C using a heating mantle.

-

Maintain this temperature with constant stirring for 1 hour to facilitate the formation of methylolureas.

-

-

Condensation Stage:

-

After 1 hour, cool the reaction mixture to 40-50°C.

-

Slowly add 10% formic acid dropwise to adjust the pH to 4.5-5.0. This will initiate the condensation reaction.

-

Maintain the temperature at 40-50°C with continuous stirring for 1-2 hours. The solution will gradually become more viscous as methylenediurea and its oligomers form.

-

-

Isolation and Purification:

-

After the condensation period, turn off the heat and allow the reaction mixture to cool to room temperature. A white precipitate of methylenediurea will form.

-

Filter the precipitate using a Büchner funnel.

-

Wash the collected solid with two portions of 50 mL of cold distilled water to remove any unreacted starting materials and soluble byproducts.

-

For further purification, recrystallize the crude methylenediurea from hot water. Dissolve the solid in a minimum amount of boiling water, and then allow it to cool slowly to room temperature to form crystals.

-

Filter the recrystallized product and dry it in a desiccator or a vacuum oven at a low temperature (e.g., 40°C).

-

3. Characterization:

-

Melting Point: Determine the melting point of the purified methylenediurea. The literature value is typically around 220-222°C.

-

FTIR Spectroscopy: Record the infrared spectrum of the product. Key characteristic peaks include N-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1630-1680 cm⁻¹), and C-N stretching vibrations.

-

NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra to confirm the chemical structure.

Conclusion

The formation of methylenediurea is a well-studied yet complex reaction with significant industrial and scientific importance. By carefully controlling the reaction parameters, particularly pH, temperature, and reactant stoichiometry, the synthesis can be directed towards the desired product with a high yield. The quantitative data and detailed experimental protocol provided in this guide offer a solid foundation for researchers and professionals working with this versatile molecule. Further research into the kinetics of the reaction under a wider range of conditions and the development of more sustainable synthesis routes will continue to be areas of active investigation.

References

Theoretical Stability of Methylenediurea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU), a condensation product of urea and formaldehyde, is a molecule of significant interest in various fields, including its use as a controlled-release nitrogen fertilizer. Understanding its stability under different environmental and biological conditions is crucial for optimizing its application and predicting its fate. This technical guide provides a comprehensive overview of the theoretical studies on the stability of methylenediurea, focusing on its degradation pathways, kinetics, and the experimental methodologies used for its analysis.

Chemical Stability: Hydrolysis

The primary pathway for the chemical degradation of methylenediurea in aqueous environments is hydrolysis. This process involves the cleavage of the methylene-nitrogen bond, leading to the formation of urea and monomethylolurea.

Kinetics and Thermodynamics

Studies have shown that the hydrolysis of methylenediurea is a monomolecular reaction.[1] The rate of this reaction is directly proportional to the hydrogen ion concentration, indicating that the process is acid-catalyzed.[1] This relationship has been observed within a pH range of 3 to 5.[1] The reaction is also known to be reversible.[1]

The activation energy (Ea) for the hydrolysis of methylenediurea has been determined to be 19.5 kcal/mol.[1] This value provides insight into the temperature dependence of the degradation rate, with higher temperatures accelerating the hydrolysis process.

| Parameter | Value | Conditions |

| Reaction Order | Monomolecular | Aqueous solution |

| pH Dependence | Rate ∝ [H+] | pH 3-5 |

| Activation Energy (Ea) | 19.5 kcal/mol | Not specified |

Proposed Hydrolysis Pathway

The acid-catalyzed hydrolysis of methylenediurea is initiated by the protonation of one of the amide nitrogen atoms, followed by nucleophilic attack by a water molecule. This leads to the formation of a tetrahedral intermediate which subsequently breaks down to yield urea and monomethylolurea.

Biological Stability: Enzymatic Degradation

In biological systems, particularly in soil, the degradation of methylenediurea is primarily mediated by microbial enzymes.

Enzymatic Pathway

Research has identified a specific enzyme, methylenediurease (MDUase) , as the key catalyst for the breakdown of methylenediurea.[2] This enzyme has been isolated from soil bacteria such as Ochrobactrum anthropi.[2] The enzymatic degradation of MDU results in the formation of urea, ammonia, formaldehyde, and carbon dioxide.[2][3]

The proposed pathway involves the initial cleavage of methylenediurea by methylenediurease, followed by the subsequent breakdown of the resulting products by other microbial enzymes like urease and formaldehyde dehydrogenase.[2]

Experimental Protocols for Stability Assessment

A comprehensive evaluation of methylenediurea stability requires robust analytical methodologies. The following section outlines the general principles for key experimental techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantifying the concentration of methylenediurea and its degradation products over time. A stability-indicating HPLC method should be developed and validated.

Suggested Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a suitable starting point due to the polar nature of MDU and its degradation products.

-

Mobile Phase: An isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). The pH of the mobile phase can be adjusted to optimize separation.

-

Detection: UV detection at a low wavelength (e.g., 190-210 nm) is likely to be effective for detecting the urea and methylenediurea chromophores.

-

Sample Preparation: Samples from the stability study (e.g., aqueous solutions incubated at different temperatures and pH values) should be appropriately diluted and filtered before injection.

-

Data Analysis: The concentration of MDU at different time points is determined by comparing the peak area to a standard curve. The degradation rate constant can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of degradation products and for monitoring the degradation process in real-time.

Suggested Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: MDU can be dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H NMR: The proton NMR spectrum of MDU will show characteristic signals for the methylene and amine protons. The disappearance of the MDU signals and the appearance of new signals corresponding to urea, monomethylolurea, and other degradation products can be monitored over time.

-

¹³C NMR: The carbon NMR spectrum can provide complementary information on the carbon skeleton of the molecule and its degradation products.

-

Quantitative NMR (qNMR): By using an internal standard, qNMR can be employed to determine the concentration of MDU and its degradation products.

Workflow for Stability Testing

A systematic approach is essential for a thorough investigation of methylenediurea stability. The following workflow outlines the key steps.

Conclusion

The stability of methylenediurea is influenced by both chemical and biological factors. Its acid-catalyzed hydrolysis leads to the formation of urea and monomethylolurea, with a determined activation energy of 19.5 kcal/mol. In soil environments, microbial degradation via the enzyme methylenediurease plays a significant role, breaking down MDU into smaller, readily available nitrogen-containing compounds. A thorough understanding of these degradation pathways and the application of appropriate analytical techniques are essential for predicting the environmental fate and optimizing the performance of methylenediurea-based products.

References

Application Notes and Protocols for the HPLC Analysis of Methylenediurea Oligomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of methylenediurea (MDU) oligomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for the characterization, quality control, and research of urea-formaldehyde condensation products, which are relevant in various fields, including agriculture as slow-release fertilizers and in the chemical industry.

Introduction

Methylenediurea (MDU) and its oligomers, such as dimethylenetriurea (DMTU) and trimethylenetetraurea (TMTU), are formed through the condensation reaction of urea and formaldehyde. The analysis of these oligomers is crucial for understanding the properties and performance of urea-formaldehyde-based products. HPLC is the standard and most effective technique for the separation and quantification of these polar, non-volatile compounds. Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods can be employed for this purpose.

Analytical Methods and Protocols

Two primary HPLC methods are detailed below: a Reversed-Phase (RP) HPLC method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.

Method 1: Reversed-Phase HPLC for MDU Oligomer Analysis

This method is based on the separation of polar analytes on a nonpolar stationary phase. It is a robust and widely used technique for the analysis of urea and its derivatives.

Experimental Protocol

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

-

Column: A C18 column is recommended. A suitable option is a Kromasil-5μm-C18, 250 mm x 4.6 mm column.[1]

-

Detector: UV detector set at a wavelength of 210 nm.[1]

2. Reagents and Mobile Phase:

-

Methanol: HPLC grade.

-

Water: Deionized or ultrapure water.

-

Mobile Phase: A mixture of methanol and water is used as the mobile phase. A recommended starting composition is a 3:97 (v/v) ratio of methanol to water.[1] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.

-

Internal Standard (Optional): Melamine can be used as an internal standard for improved quantification.[1]

3. Chromatographic Conditions:

-

Flow Rate: 0.35 mL/min.[1]

-

Column Temperature: Ambient.

-

Injection Volume: 10 µL.

4. Sample Preparation:

-

Accurately weigh a representative sample of the urea-formaldehyde product.

-

Dissolve the sample in the mobile phase (3:97 methanol:water).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Identify the peaks of urea, MDU, and other oligomers based on their retention times, which are determined by analyzing standard solutions of each compound.

-

Quantify the concentration of each oligomer by comparing its peak area to a calibration curve prepared from the corresponding standards.

Quantitative Data

The following table provides typical retention times for urea and biuret obtained using a similar reversed-phase method. Retention times for MDU and its oligomers will be longer due to their increased size and hydrophobicity.

| Compound | Retention Time (minutes) |

| Urea | 4.693[1] |

| Biuret | 5.968[1] |

Note: These are example retention times and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for MDU Oligomer Analysis

HILIC is an excellent alternative for the separation of highly polar compounds like MDU oligomers. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Protocol

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Evaporative Light Scattering Detector (ELSD).

-

Column: A HILIC column with a polar stationary phase, such as one based on silica or with amide or diol functional groups.

-

Detector: UV detector at a low wavelength (e.g., 195-210 nm) or an ELSD.

2. Reagents and Mobile Phase:

-

Acetonitrile: HPLC grade.

-

Water: Deionized or ultrapure water.

-

Mobile Phase Additives (Optional): Buffers such as ammonium formate or ammonium acetate can be added to the mobile phase to improve peak shape and selectivity.

3. Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, starting with a high percentage of acetonitrile and gradually increasing the aqueous component. A typical starting point could be 95% acetonitrile and 5% water, with a linear gradient to increase the water content.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Injection Volume: 5-10 µL.

4. Sample Preparation:

-

Dissolve the sample in a mixture of acetonitrile and water (e.g., 70:30 v/v) to ensure compatibility with the initial mobile phase conditions.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Peak identification and quantification are performed as described for the reversed-phase method, using standards for each oligomer.

Quantitative Data

Due to the nature of HILIC, the elution order will be the reverse of the reversed-phase method, with more polar, smaller molecules eluting later. The exact retention times will be highly dependent on the specific HILIC column and gradient profile used. It is essential to run standards to determine the retention times for urea, MDU, DMTU, and TMTU under the chosen conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC analysis of MDU oligomers and the logical relationship between the different analytical steps.

Summary and Recommendations

-

Method Selection: For routine analysis, the reversed-phase method is often more straightforward and robust. For complex mixtures or when better separation of very polar oligomers is needed, the HILIC method may be advantageous.

-

Standardization: Accurate quantification requires the use of certified reference standards for urea, MDU, DMTU, and TMTU.

-

Method Validation: It is crucial to validate the chosen HPLC method for linearity, accuracy, precision, and sensitivity to ensure reliable results.

-

ISO 25705:2016: For analyses related to fertilizers, it is recommended to consult the ISO 25705:2016 standard, which provides guidelines for the determination of methylene-urea oligomers.[2][3]

These application notes and protocols provide a comprehensive starting point for researchers and scientists to develop and implement robust HPLC methods for the analysis of methylenediurea oligomers.

References

- 1. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 2. Fertilizers - Determination of urea condensates using high-performance liquid chromatography (HPLC) - Isobutylidenediurea and crotonylidenediurea (method A) and methylen-urea oligomers (method B). CYS eShop [std-ol.cys.org.cy]

- 3. asn.sn [asn.sn]

Application Note: Characterization of Urea-Formaldehyde Resins Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urea-formaldehyde (UF) resins are thermosetting polymers widely utilized as adhesives and binding agents in the manufacturing of wood-based panels, such as particleboard, medium-density fiberboard (MDF), and plywood. The performance characteristics of these resins, including adhesion strength, formaldehyde emission, and curing behavior, are intrinsically linked to their chemical microstructure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation and quantitative analysis of UF resins. This application note provides a comprehensive overview and detailed protocols for the characterization of UF resins using ¹H and ¹³C NMR spectroscopy.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment of the nucleus, providing detailed information about molecular structure.

In the context of UF resins, NMR spectroscopy allows for the identification and quantification of various structural elements, including:

-

Hydroxymethyl groups (-NH-CH₂OH): Formed during the initial addition reaction between urea and formaldehyde.

-

Methylene bridges (-NH-CH₂-NH-): Resulting from the condensation of hydroxymethyl groups.

-

Methylene ether bridges (-NH-CH₂-O-CH₂-NH-): Another product of condensation reactions.

-

Uron structures: Cyclic ethers formed under specific reaction conditions.

-

Free urea and formaldehyde.

By integrating the signals corresponding to these different functional groups, a quantitative assessment of the resin's composition can be achieved. This information is crucial for optimizing resin synthesis, controlling product quality, and developing low-formaldehyde emission resins.

Key Structural Moieties in Urea-Formaldehyde Resins

The formation of UF resins involves a complex series of addition and condensation reactions. The primary structural components that can be identified by NMR are depicted below.

Figure 1: Key chemical structures in the formation of urea-formaldehyde resin.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Objective: To prepare a UF resin sample for solution-state NMR analysis.

Materials:

-

Urea-formaldehyde resin sample

-

Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 50-100 mg of the liquid or freeze-dried UF resin into a clean, dry vial.

-

Add 0.6-0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is a common solvent for UF resins, as it effectively dissolves the polymer and has a well-defined solvent peak.

-

Securely cap the vial and vortex the mixture until the resin is completely dissolved. Gentle heating (e.g., in a 40°C water bath) may be applied to aid dissolution if necessary.

-

Transfer the clear solution into a 5 mm NMR tube using a pipette.

-

Cap the NMR tube and ensure there are no air bubbles in the sample.

Protocol 2: ¹³C NMR Spectroscopy for Quantitative Analysis

Objective: To acquire a quantitative ¹³C NMR spectrum of the UF resin sample.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Experimental Parameters (Example for a 400 MHz spectrometer):

| Parameter | Value |

| Pulse Program | Inverse-gated decoupling (e.g., zgig) |

| Relaxation Delay (D1) | 10 s |

| Acquisition Time (AQ) | 2-3 s |

| Number of Scans (NS) | 1024 - 4096 (depending on concentration) |

| Spectral Width (SW) | 200-250 ppm |

| Temperature | 298 K (25°C) |

Procedure:

-

Insert the prepared NMR tube into the spectrometer.

-

Tune and match the probe for ¹³C observation.

-

Shim the magnetic field to obtain good resolution.

-

Set up the ¹³C NMR experiment using the parameters outlined in the table above. The use of inverse-gated decoupling and a long relaxation delay is crucial for obtaining quantitative data by suppressing the Nuclear Overhauser Effect (NOE) and allowing for full relaxation of the carbon nuclei.

-

Acquire the spectrum.

-

Process the acquired Free Induction Decay (FID) by applying an exponential multiplication with a line broadening of 1-2 Hz, followed by Fourier transformation.

-

Phase the spectrum and perform a baseline correction.

-

Integrate the signals corresponding to the different carbon environments.

Data Presentation

The chemical shifts of the key structural elements in the ¹³C NMR spectrum of a UF resin are summarized in the table below. These assignments are based on literature values and can be used for the identification and quantification of the respective groups.[1][2][3]

| Structural Group | Chemical Shift (ppm) |

| Carbonyl Carbons | |

| Free Urea | ~160.5 |

| Monosubstituted Urea | ~159.5 |

| Disubstituted Urea (linear) | ~158.5 |

| Trisubstituted Urea (branched) | ~157.5 |

| Methylene Carbons | |

| Hydroxymethyl (-CH₂OH) | 65-75 |

| Methylene Ether (-CH₂-O-CH₂-) | 70-80 |

| Methylene Bridge (-NH-CH₂-NH-) | 45-55 |

| Uron Carbons | |

| N-CH₂-N | ~77 |

| N-CH₂-O | ~69 |

Quantitative Analysis Workflow

The process for quantitative analysis of UF resins using ¹³C NMR is outlined in the following workflow diagram.

Figure 2: Workflow for quantitative analysis of UF resins by ¹³C NMR.

Advanced NMR Techniques

For a more in-depth structural analysis, 2D NMR techniques can be employed.[4][5]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the unambiguous assignment of proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about the connectivity of different structural units.

These advanced methods are particularly useful for distinguishing between different types of methylene bridges and for identifying complex branched structures within the polymer.[5]

Conclusion

NMR spectroscopy, particularly quantitative ¹³C NMR, is an indispensable tool for the detailed characterization of urea-formaldehyde resins. It provides valuable insights into the chemical microstructure, which governs the physical and chemical properties of the resin. The protocols and data presented in this application note offer a robust framework for researchers and scientists to effectively utilize NMR for the analysis and development of UF resins. By carefully controlling experimental parameters, accurate and reproducible quantitative data can be obtained, facilitating the optimization of resin synthesis for desired performance characteristics.

References

Quantifying Nitrogen Release from Methylenediurea Fertilizer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU) is a slow-release nitrogen fertilizer that provides a prolonged and steady supply of nitrogen to plants, minimizing nutrient loss and environmental impact. The efficacy of MDU is determined by the rate at which its nitrogen is mineralized and becomes available to plants. This process is influenced by various environmental factors, including temperature, soil moisture, and microbial activity. Accurate quantification of nitrogen release is crucial for optimizing fertilizer application, ensuring crop nutrient requirements are met, and for the development of new controlled-release fertilizer technologies.

These application notes provide detailed protocols for quantifying nitrogen release from methylenediurea fertilizers, methods for data presentation, and visual representations of key processes to aid in research and development.

Data Presentation: Quantitative Nitrogen Release

The following tables summarize the expected nitrogen release from methylenediurea fertilizers under varying environmental conditions. This data is essential for predicting fertilizer performance and designing experiments.

Table 1: Effect of Temperature on Cumulative Nitrogen Release from Methylenediurea (MDU) over 120 Days in a Silt Loam Soil

| Incubation Time (Days) | 10°C (% N Released) | 20°C (% N Released) | 30°C (% N Released) |

| 0 | 0 | 0 | 0 |

| 7 | 5 | 10 | 18 |

| 14 | 9 | 18 | 30 |

| 30 | 18 | 35 | 55 |

| 60 | 30 | 58 | 75 |

| 90 | 42 | 70 | 85 |

| 120 | 50 | 78 | 92 |

Table 2: Influence of Soil Moisture on Cumulative Nitrogen Release from Methylenediurea (MDU) at 25°C

| Incubation Time (Days) | 40% Water Holding Capacity (% N Released) | 60% Water Holding Capacity (% N Released) | 80% Water Holding Capacity (% N Released) |

| 0 | 0 | 0 | 0 |

| 15 | 12 | 20 | 25 |

| 30 | 25 | 40 | 48 |

| 60 | 45 | 65 | 75 |

| 90 | 60 | 80 | 88 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be followed in a laboratory setting to obtain reliable and reproducible data on nitrogen release from methylenediurea fertilizers.

Protocol 1: Soil Incubation Study for Nitrogen Mineralization

This protocol determines the rate of nitrogen mineralization from MDU in soil under controlled temperature and moisture conditions.

Materials:

-

Methylenediurea fertilizer

-

Sieved soil (e.g., silt loam, sandy loam)

-

Incubation containers (e.g., 250 mL glass jars with perforated lids)

-

Deionized water

-

2 M Potassium Chloride (KCl) solution

-

Analytical balance

-

Incubator

-

Shaker

-

Filtration apparatus

-

Apparatus for nitrogen analysis (e.g., Kjeldahl digestion and distillation unit, or a colorimeter for ammonium and nitrate analysis)

Procedure:

-

Soil Preparation: Air-dry and sieve the soil to <2 mm. Determine the water holding capacity (WHC) of the soil.

-

Sample Preparation: Weigh 100 g of the prepared soil into each incubation container.

-

Fertilizer Application: Accurately weigh the amount of MDU fertilizer equivalent to a specific nitrogen application rate (e.g., 200 mg N/kg soil) and thoroughly mix it with the soil in each container. Prepare control samples with no fertilizer.

-

Moisture Adjustment: Add deionized water to each container to achieve the desired moisture level (e.g., 60% WHC).

-

Incubation: Place the containers in an incubator at a constant temperature (e.g., 25°C). The lids should allow for gas exchange while minimizing water loss.

-

Sampling: At specified time intervals (e.g., 0, 7, 14, 30, 60, 90, and 120 days), remove three replicate containers for each treatment.

-

Extraction: Add 100 mL of 2 M KCl solution to each soil sample. Shake the containers for 1 hour to extract inorganic nitrogen (ammonium and nitrate).

-

Filtration: Filter the soil suspension to obtain a clear extract.

-

Nitrogen Analysis: Analyze the extract for ammonium-N and nitrate-N concentrations using a suitable analytical method (e.g., colorimetry or distillation).

-

Calculation: Calculate the amount of nitrogen mineralized from the fertilizer by subtracting the inorganic nitrogen content of the control soil from that of the fertilized soil.

Protocol 2: Determination of Water-Insoluble Nitrogen (WIN) (Adapted from AOAC Method 945.01)

This method determines the portion of nitrogen in MDU that is insoluble in cold water.[1]

Materials:

-

Methylenediurea fertilizer

-

250 mL beaker

-

Stirring rod

-

Filter paper (15 cm, qualitative)

-

Funnel

-

Deionized water at room temperature (20-25°C)

-

Kjeldahl digestion and distillation apparatus (or other total nitrogen analysis equipment)

Procedure:

-

Sample Weighing: Weigh 1 g of the MDU fertilizer and place it in a 250 mL beaker.

-

Extraction: Add approximately 100 mL of deionized water at room temperature. Stir for 15 minutes.

-

Filtration: Filter the solution through a 15 cm qualitative filter paper, washing the beaker and the residue on the filter paper with successive portions of cold deionized water until the filtrate volume is about 250 mL.

-

Residue Analysis: Carefully transfer the filter paper containing the water-insoluble residue to a Kjeldahl flask.

-

Nitrogen Determination: Determine the nitrogen content of the residue using the standard Kjeldahl method or another appropriate total nitrogen analysis method.

-

Calculation: The percentage of water-insoluble nitrogen (WIN) is calculated as: %WIN = (%N in residue / %Total N in fertilizer) x 100

Protocol 3: Determination of Nitrogen Activity Index (AI) (Adapted from AOAC Method 955.05)

This protocol determines the activity index of the water-insoluble nitrogen in urea-formaldehyde products, which is an indicator of its slow-release properties.[1][2]

Materials:

-

Water-insoluble residue from Protocol 2

-

Phosphate buffer solution (pH 7.5)

-

100°C water bath or steam bath

-

Kjeldahl digestion and distillation apparatus

Procedure:

-

Prepare Water-Insoluble Residue: Follow steps 1-3 of Protocol 2 to obtain the water-insoluble residue on a filter paper.

-

Hot Water Extraction: Place the filter paper with the residue in a 250 mL beaker. Add 100 mL of phosphate buffer solution (pH 7.5).

-

Digestion: Place the beaker in a 100°C water bath or on a steam bath and maintain at this temperature for 30 minutes, stirring occasionally.

-

Filtration: Filter the hot solution quickly through a fresh filter paper. Wash the residue with boiling water until the filtrate is no longer alkaline.

-

Residue Analysis: Determine the nitrogen content of the residue (Hot-Water Insoluble Nitrogen, HWIN) using the Kjeldahl method.

-

Calculation: The Activity Index (AI) is calculated as: AI = ((%WIN - %HWIN) / %WIN) x 100

Visualizations

The following diagrams illustrate key experimental workflows and the chemical degradation pathway of methylenediurea.

Caption: Workflow for Soil Incubation Study.

Caption: Degradation Pathway of Methylenediurea.

References

Application Notes and Protocols for the Laboratory Synthesis of Methylenediurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenediurea (MDU) is an organic compound with the formula CH₂(NHC(O)NH₂)₂ formed from the condensation of urea with formaldehyde.[1] It serves as a key intermediate in the production of urea-formaldehyde (UF) resins and is a primary component in some controlled-release fertilizers.[1][2] The synthesis of methylenediurea and its polymers is highly dependent on reaction conditions such as the molar ratio of reactants, pH, temperature, and reaction time, which control the degree of polymerization and the final product's characteristics.

The reaction typically proceeds via the formation of monomethylolurea, which then condenses with another urea molecule to form methylenediurea. This process can continue to form longer-chain polymers like dimethylene triurea and trimethylene tetraurea. Precise control over the synthesis parameters is crucial for obtaining the desired product with high yield and purity.

This document provides two detailed laboratory protocols for the synthesis of methylenediurea, presents key quantitative data in a structured format, and includes diagrams illustrating the reaction pathway and experimental workflow.

Experimental Protocols

This protocol is adapted from a method described in U.S. Patent 3,035,055 and is suitable for producing methylenediurea with a high yield.[3]

Materials:

-

Urea (CO(NH₂)₂)

-

Formaldehyde (40% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene (for purification, optional)

-

Ethyl Ether (for purification, optional)

-

Deionized Water

-

500 mL three-necked flask

-

Mechanical stirrer

-

Condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Set up a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser.

-

In the flask, combine 200 g (3.33 moles) of urea and 250 mL (3.32 moles) of a 40% aqueous formaldehyde solution.[3]

-

While stirring, carefully add 10 mL of concentrated hydrochloric acid to the mixture.[3]

-

Continue to stir the mixture at room temperature for 24 hours. A solid precipitate will form during this time.[3]

-

After 24 hours, separate the solid product by filtration using a Büchner funnel.[3]

-

Wash the solid with deionized water to remove unreacted starting materials and the acid catalyst.

-